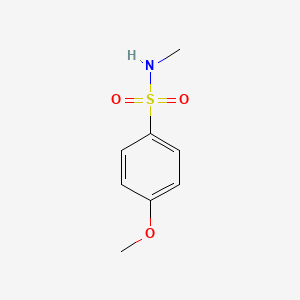

2-(3,5-Dimethylphenoxy)benzaldehyde

Übersicht

Beschreibung

The compound "2-(3,5-Dimethylphenoxy)benzaldehyde" is a benzaldehyde derivative, which is a class of aromatic aldehydes known for their distinct odors and chemical reactivity. Benzaldehyde derivatives are widely used in the synthesis of various organic compounds and have applications in the fields of materials science, pharmaceuticals, and chemical sensing .

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves condensation reactions, as seen in the preparation of 2,5-Dimethoxy-4[(1E)-2-(1H-benzimidazol-2-yl) ethenyl]benzaldehyde, where a condensation reaction between 2-methylbenzimidazole and 2,5-dimethoxy-1,4-benzenedicarboxaldehyde was performed . Similarly, the synthesis of the title compound could involve the reaction of a dimethylphenol with an appropriate aldehyde under controlled conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is characterized by the presence of a benzene ring with an aldehyde functional group and various substituents that influence the compound's properties. For instance, the presence of methoxy groups and their positions on the benzene ring can significantly affect the molecule's electronic properties and crystal packing . The title compound's structure would likely exhibit similar characteristics, with dimethylphenoxy substituents influencing its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions, including the formation of metal-organic frameworks (MOFs) as seen with dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which are sensitive to benzaldehyde-based derivatives . Additionally, benzaldehyde derivatives can react with dimethylzinc in the presence of chiral catalysts to produce asymmetric addition products . The title compound may also undergo similar reactions, potentially forming complexes or participating in asymmetric syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structures. For example, the presence of electron-donating and electron-withdrawing groups can affect the compound's fluorescence properties, as seen with 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, which forms highly efficient emitting crystals . The title compound's dimethylphenoxy substituents would likely impact its solubility, boiling point, and potential to form crystals with specific optical properties. Additionally, the intramolecular hydrogen bonding and the presence of substituents can influence the vibrational spectra and the formation of dimers in the solid state, as observed in 2-methoxy-benzaldehyde .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Amorfrutins Synthesis : 3,5-Dimethoxy-benzaldehyde was utilized as a starting material in the synthesis of amorfrutins A and B. These compounds showed promising cytotoxicity for human tumor cell lines (Brandes et al., 2020).

Lanthanide Metal-Organic Frameworks : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibited sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi et al., 2015).

Asymmetric Nucleophilic Substitution : Benzaldehyde dimethylacetal was used in reactions with organolithium reagents for the synthesis of monosubstitution products in high yields and enantiomeric excess, demonstrating its potential in asymmetric synthesis (Müller, Nury, & Bernardinelli, 2001).

Oxidation Catalyst Applications : Tris(3,5-dimethylpyrazole)copper(II) nitrate acted as a catalyst for the conversion of benzylamine to benzaldehyde, showcasing the utility of similar structures in catalysis (Sharma, Barooah, & Baruah, 2005).

Regiospecific Lithiation : Dimethylacetal of benzaldehyde and its derivatives were regiospecifically deprotonated at the 2-position by alkyl lithiums, highlighting its role in specific chemical transformations (Plaumann, Keay, & Rodrigo, 1980).

Spectroscopic and Sensing Applications

- Luminescence Sensing : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, due to their luminescent properties, have potential as fluorescence sensors for chemicals like benzaldehyde derivatives (Shi et al., 2015).

Miscellaneous Applications

Catalysis in Asymmetric Alkylation : Studies on the asymmetric reaction of dimethylzinc and benzaldehyde revealed insights into the mechanism of enantioselective catalysis, suggesting the broader application of similar compounds in asymmetric synthesis (Yamakawa & Noyori, 1999).

Enzyme Catalyzed C-C Bond Formation : Benzaldehyde lyase catalyzed the formation of benzoin derivatives, indicating the applicability of benzaldehyde derivatives in enzymatic synthesis (Kühl et al., 2007).

Kinetics and Thermodynamics of Oxidation : Studies on the oxidation of benzaldehyde derivatives provided insights into the kinetics and thermodynamics of these processes, relevant for chemical engineering and process optimization (Asghar, Malik, & Mansoor, 2014).

Synthesis of Stable Hemiaminals : Research on the reaction of substituted benzaldehydes with primary amines under neutral conditions led to the synthesis of stable hemiaminals, demonstrating the versatility of benzaldehyde derivatives in organic synthesis (Wajda-Hermanowicz et al., 2015).

Safety And Hazards

The safety information for 2-(3,5-Dimethylphenoxy)benzaldehyde indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the substance, washing thoroughly after handling, and storing in a well-ventilated place .

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCIXTZUAFRBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=CC=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363416 | |

| Record name | 2-(3,5-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylphenoxy)benzaldehyde | |

CAS RN |

320423-51-6 | |

| Record name | 2-(3,5-Dimethylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320423-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1299650.png)

![2-[(2-Fluorophenyl)amino]nicotinic acid](/img/structure/B1299657.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine](/img/structure/B1299672.png)

![2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1299678.png)

![2-[(2-Oxopropyl)thio]benzoic acid](/img/structure/B1299682.png)